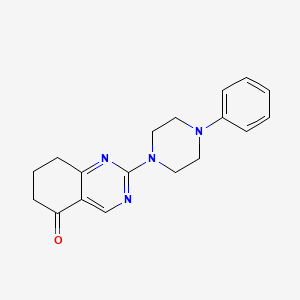

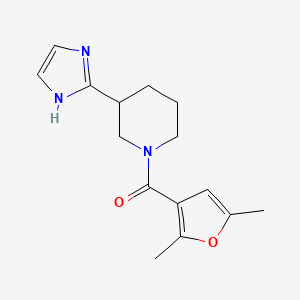

![molecular formula C22H26N6O B5575498 3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)

3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole, commonly known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

科学的研究の応用

Antitumor Activity

Compounds containing indole systems have been explored for their antitumor activity. Specifically, bis-indole derivatives, which may share structural similarities with the compound , have shown promising results against human cell lines. These derivatives were evaluated for their antitumor activity, with some displaying significant effects. Their mechanism of action includes proteasome inhibition and inhibition of plasma membrane electron transport, highlighting their potential in cancer research and therapy (Andreani et al., 2008).

Synthesis and Chemical Transformations

Research has also focused on the synthetic utility of compounds containing piperazine and indole moieties. For instance, the A3 coupling reaction between N-ethylpiperazine and electron-rich aromatic aldehydes forms adducts that provide efficient access to alkynyl indoles, demonstrating the compound's role in facilitating organic synthesis and the production of potentially biologically active molecules (Kerim & El Kaim, 2016).

Corrosion Inhibition

Studies have investigated the efficacy of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic conditions. These investigations revealed that the structural features of indole derivatives significantly influence their corrosion inhibition performance, providing insights into their application in material protection and extending the lifespan of metals in corrosive environments (Verma et al., 2016).

Drug Synthesis and Process Development

The compound has been highlighted in the context of synthesizing new drugs, particularly for enhancing 5-HT neurotransmission. Process development research aimed at creating a safe, large-scale synthesis method without relying on chromatography illustrates the compound's relevance in pharmaceutical manufacturing and its potential application in developing antidepressant drugs (Anderson et al., 1997).

作用機序

将来の方向性

特性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c29-21(15-17-16-24-19-6-2-1-5-18(17)19)27-13-11-26(12-14-27)20-7-8-23-22(25-20)28-9-3-4-10-28/h1-2,5-8,16,24H,3-4,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOXOAGQAGQWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)

![N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5575438.png)

![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5575520.png)

![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)